Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3,4-dimethoxybenzamido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,4-dimethoxybenzamido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Amido and Carbamoyl Groups: The amido and carbamoyl groups are introduced through nucleophilic substitution reactions. This involves reacting the thiophene core with 3,4-dimethoxybenzoyl chloride and 2-(ethoxycarbonyl)phenyl isocyanate under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-(3,4-dimethoxybenzamido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Thiophene derivatives are explored for their electronic properties, making them candidates for organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(3,4-dimethoxybenzamido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Ethyl 2-(3,4-dimethoxybenzamido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 3,4-dimethoxybenzoate: A simpler compound with similar aromatic features but lacking the thiophene core and additional functional groups.
Thiophene-2-carboxylic acid: A basic thiophene derivative used in various organic syntheses.
2-Aminothiophene: Another thiophene derivative with an amino group, used in the synthesis of pharmaceuticals and dyes.
The uniqueness of ethyl 2-(3,4-dimethoxybenzamido)-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate lies in its complex structure, which provides multiple sites for chemical modification and potential biological activity.
Properties
Molecular Formula |
C27H28N2O8S |
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Molecular Weight |
540.6 g/mol |
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-[(2-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H28N2O8S/c1-6-36-26(32)17-10-8-9-11-18(17)28-24(31)22-15(3)21(27(33)37-7-2)25(38-22)29-23(30)16-12-13-19(34-4)20(14-16)35-5/h8-14H,6-7H2,1-5H3,(H,28,31)(H,29,30) |
InChI Key |
AGXVZIZEVJSTJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OCC)C |
Origin of Product |
United States |
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